ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another approach involves the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate .
Industrial Production Methods
Industrial production methods for this compound often utilize environmentally benign protocols. For instance, the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been disclosed as a cost-effective and efficient method .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by montmorillonite K-10, a strong and environmentally benign solid acid.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Montmorillonite K-10 as a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce the corresponding amine derivatives.
Scientific Research Applications
Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of scientific research applications:
- **Biology
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biological Activity
Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the quinoxaline derivatives, which are characterized by their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C19H15FN4O2 with a molecular weight of 348.35 g/mol. The compound features a pyrroloquinoxaline backbone, which contributes to its biological properties due to the presence of amino and carboxylate functional groups.
Property | Value |
---|---|
Molecular Formula | C19H15FN4O2 |
Molecular Weight | 348.35 g/mol |
IUPAC Name | This compound |
CAS Number | 328039-74-3 |
Synthesis
The synthesis of this compound typically involves multi-step reactions. One common synthesis route includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of iron (III) chloride as a catalyst. This method is noted for its efficiency and environmental friendliness due to the use of recyclable catalysts like NaHSO₄·SiO₂ .
Preliminary studies indicate that compounds within this class exhibit significant activity against various biological targets, including those related to cancer and infectious diseases. The mechanism of action primarily revolves around:
- Kinase Inhibition : this compound has been identified as a potential inhibitor of specific kinases involved in tumor growth regulation .
- Antioxidant Activity : Research shows that pyrroloquinoxaline derivatives possess antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases .
Therapeutic Applications
The compound has demonstrated potential in various therapeutic areas:
- Anticancer Activity : Studies have shown that this compound exhibits cytostatic effects in cancer models, indicating its potential as an anticancer agent .
- Antibacterial Properties : Research indicates that this compound may also possess antibacterial activity, making it a candidate for further investigation in infectious disease treatment .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Study on Kinase Inhibition :
Compound Type of Binding Cellular EC50 (nM) Compound 1 Type I 5.4 Compound 2 Type II 89 - Antioxidant Evaluation :
Properties
IUPAC Name |
ethyl 2-amino-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2/c1-2-26-19(25)15-16-18(23-14-6-4-3-5-13(14)22-16)24(17(15)21)12-9-7-11(20)8-10-12/h3-10H,2,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTVKUFEAIZTJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.